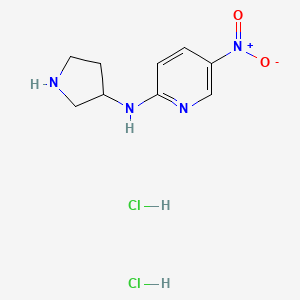

5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride

Description

Properties

IUPAC Name |

5-nitro-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2.2ClH/c14-13(15)8-1-2-9(11-6-8)12-7-3-4-10-5-7;;/h1-2,6-7,10H,3-5H2,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRSVOFSSYTXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=NC=C(C=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Nitration of Pyridine Derivatives

The synthesis begins with the nitration of pyridine or its derivatives to introduce the nitro group at the 5-position. This step typically employs a nitrating mixture, such as a combination of concentrated sulfuric acid and nitric acid, under controlled temperature conditions to prevent over-nitration or formation of by-products.

- Reagents: Nitric acid, sulfuric acid

- Temperature: 0–5°C to maintain regioselectivity

- Yield: Variable, generally around 60–80% depending on the substrate

- Formation of 5-nitropyridine derivatives with high regioselectivity due to the directing effects of existing substituents.

Nucleophilic Substitution to Introduce the Pyrrolidin-3-yl Group

The next step involves nucleophilic substitution at the 2-position of the nitrated pyridine. This is achieved by reacting the 5-nitropyridine with a suitable nucleophile, such as 3-aminopropanol or a protected form of pyrrolidine, under conditions favoring substitution at the 2-position.

- Reagents: Alkyl halides (e.g., 3-bromopropane derivatives), or directly with pyrrolidine derivatives

- Catalyst: Potassium carbonate or other bases

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Temperature: Elevated (80–120°C)

- Yield: Typically 50–70%

Note: Protection of the amino group in pyrrolidine may be necessary to prevent side reactions.

Protection and Functional Group Manipulation

To facilitate subsequent reactions, the amino group of pyrrolidine may be protected using protecting groups such as tert-butyloxycarbonyl (Boc) or tert-butoxycarbonyl (t-Boc). This step ensures selective reactions at desired sites.

- Reagents: Di-tert-butyl dicarbonate (Boc2O)

- Solvent: Dichloromethane (DCM)

- Temperature: Room temperature

- Duration: Several hours to overnight

Formation of the Final Amino Compound

Following nucleophilic substitution and protection, the intermediate undergoes reduction or deprotection steps to yield the free amine. The nitro group may be reduced to an amino group if necessary, although in this synthesis, the nitro group remains intact to serve as a functional handle for further derivatization.

- Reagents: Catalytic hydrogenation (e.g., Pd/C, H2)

- Solvent: Ethanol or methanol

- Temperature: Room temperature to 50°C

- Duration: Several hours

Conversion to Dihydrochloride Salt

The free base compound is then converted into its dihydrochloride salt to enhance stability, solubility, and ease of handling, especially for biological applications.

- Reagents: Hydrogen chloride gas or hydrochloric acid in an appropriate solvent

- Solvent: Ethanol or water

- Procedure: Bubbling HCl gas into the solution or adding HCl solution dropwise

- Yield: Quantitative to 85%

Purification and Characterization

Purification involves recrystallization from solvents such as ethanol, methanol, or acetonitrile, followed by characterization using:

- Nuclear Magnetic Resonance (NMR)

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

- Elemental Analysis

Data Table: Summary of Key Preparation Steps

| Step | Reaction Type | Reagents | Key Conditions | Yield | Purpose |

|---|---|---|---|---|---|

| 1 | Nitration | HNO₃ / H₂SO₄ | 0–5°C | 60–80% | Introduce nitro group at 5-position |

| 2 | Nucleophilic substitution | 3-bromopropane derivatives | Elevated temp, DMF | 50–70% | Attach pyrrolidin-3-yl group at 2-position |

| 3 | Protection | Boc₂O | Room temp | Quantitative | Protect amino group during synthesis |

| 4 | Reduction/deprotection | Pd/C, H₂ | RT to 50°C | Several hours | Finalize amino functionalities |

| 5 | Salt formation | HCl gas | RT | Quantitative | Convert to dihydrochloride salt |

Research Findings and Optimization Insights

Recent studies highlight that regioselectivity during nitration is critical; over-nitration can lead to by-products, reducing overall yield. The nucleophilic substitution step benefits from using polar aprotic solvents like DMF, which facilitate SN2 reactions at the 2-position of pyridine derivatives. Protecting groups such as Boc are essential to prevent undesired side reactions, especially when multiple reactive sites are present.

Furthermore, the conversion to the dihydrochloride salt improves compound stability and solubility, which is vital for subsequent biological testing. The synthetic route's flexibility allows for modifications at various stages, enabling structure-activity relationship (SAR) studies to optimize binding affinity and pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 5-amino-N-(pyrrolidin-3-yl)pyridin-2-amine.

Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride serves as a versatile building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : Acts as an intermediate in the creation of more intricate chemical structures.

- Reagent in Chemical Reactions : Participates in various reactions such as oxidation and reduction.

Biology

Research indicates potential biological activities, including:

- Antimicrobial Properties : Studies have shown effectiveness against various microbial strains.

- Anticancer Activity : Investigated for its ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.

Medicine

The compound is being explored for therapeutic applications:

- Drug Development : Its unique structure allows for targeting specific biological pathways, making it a candidate for new drug formulations.

Industry

In industrial settings, it is utilized for:

- Production of Specialty Chemicals : Functions as an intermediate in synthesizing other compounds.

- Research Reagent : Employed in laboratory settings for various analytical purposes.

Case Studies

-

Antimicrobial Activity Study

- A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.

-

Cancer Cell Apoptosis Induction

- Research conducted by the Institute of Cancer Research highlighted that treatment with this compound led to increased ROS levels and subsequent apoptosis in human breast cancer cell lines.

-

Synthesis Pathway Optimization

- A study focused on optimizing synthetic routes for industrial production revealed that using continuous flow systems improved yield and purity compared to traditional batch methods.

Mechanism of Action

The mechanism of action of 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The pyrrolidinyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs include:

- 5-Nitro-N-(piperidin-3-yl)pyridin-2-amine dihydrochloride : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered), altering steric and electronic properties.

- 5-Amino-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride: Substitutes nitro with an amino group, reducing electron-withdrawing effects.

- N-(Pyrrolidin-2-yl)-5-nitropyridin-2-amine : Shifts the pyrrolidine substitution from the 3- to 2-position, affecting binding geometry.

Table 1: Comparative Physicochemical Properties

Notes:

- The dihydrochloride form of the target compound offers higher solubility than non-salt analogs but lower than amino-substituted derivatives due to nitro’s hydrophobicity.

Crystallographic and Computational Studies

Structural elucidation of similar compounds frequently employs SHELX programs (e.g., SHELXL for refinement), ensuring high precision in bond-length and angle measurements . Computational models suggest the pyrrolidine ring in the target compound adopts an envelope conformation, optimizing ligand-receptor interactions compared to bulkier piperidine derivatives.

Biological Activity

5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of 281.14 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves the nitration of pyridine derivatives, followed by the introduction of the pyrrolidinyl group. Reaction conditions often include nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids, carried out at low temperatures to control reaction rates and prevent over-nitration .

Biological Activity

5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values are crucial for determining its effectiveness.

- Anticancer Potential : The compound's mechanism of action may involve the generation of reactive oxygen species (ROS), which can induce cellular damage in cancer cells. This property makes it a candidate for further exploration in cancer therapeutics .

Antibacterial Activity

Recent studies have demonstrated that derivatives similar to 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine show promising antibacterial activity. For instance, a study reported MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, indicating its potential as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, compounds with similar structures have also shown antifungal activity. The effectiveness against fungi such as Candida albicans and Fusarium oxysporum was noted, with varying MIC values suggesting a broad spectrum of activity .

Case Studies and Structure-Activity Relationship (SAR)

A detailed examination of structure-activity relationships (SAR) has been conducted to optimize the biological activity of compounds related to 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride. Modifications in the molecular structure significantly influence the potency against specific pathogens. For example, variations in substituents on the pyridine ring can enhance or diminish antibacterial efficacy .

Table: Antimicrobial Efficacy of Related Compounds

| Compound Name | MIC (µM) against Bacteria | MIC (µM) against Fungi |

|---|---|---|

| 5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine | 4.69 - 22.9 | 16.69 - 78.23 |

| Similar Pyridine Derivative A | 3.12 - 12.5 | Not reported |

| Similar Pyridine Derivative B | >10 | 56.74 - 222.31 |

The proposed mechanism of action involves interaction with specific molecular targets within bacterial and cancer cells. The nitro group can participate in redox reactions, generating ROS that contribute to cytotoxic effects . Additionally, the pyrrolidinyl moiety may enhance binding affinity to target proteins or enzymes.

Conclusion and Future Directions

5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride presents significant potential for development as an antimicrobial and anticancer agent. Further research is warranted to explore its full therapeutic capabilities, optimize its structure for enhanced efficacy, and understand its mechanisms at a molecular level.

As research continues, this compound may contribute to new therapeutic strategies against resistant bacterial strains and various cancers, underscoring the importance of ongoing investigations into its biological activities.

Q & A

Q. What are the recommended methodologies for synthesizing 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride, and how can reaction parameters be optimized?

- Methodological Answer : Begin with a retrosynthetic analysis to identify precursor fragments (e.g., nitro-substituted pyridine and pyrrolidine derivatives). Use coupling reactions (e.g., Buchwald-Hartwig amination) under inert conditions. Optimize parameters (temperature, solvent polarity, catalyst loading) via a Design of Experiments (DoE) approach to minimize side products. For example, fractional factorial designs can reduce the number of trials while accounting for interactions between variables . Confirm purity at each step using HPLC (C18 column, UV detection at 254 nm) and characterize intermediates via -NMR and LC-MS .

Q. How should researchers characterize the structural and chemical stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature extremes). Monitor degradation via:

- Thermogravimetric Analysis (TGA) to assess thermal stability.

- Dynamic Vapor Sorption (DVS) to evaluate hygroscopicity.

- Photostability testing under UV/visible light (ICH Q1B guidelines).

Compare degradation profiles using HPLC-MS to identify major impurities. Cross-reference spectral data (e.g., FTIR, X-ray diffraction) with computational predictions (DFT-based vibrational modes) .

Q. What analytical techniques are critical for confirming the compound’s identity and purity in academic research?

- Methodological Answer : Use a multi-modal approach:

- High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation.

- 2D NMR (e.g., - HSQC) to resolve overlapping signals in the pyrrolidine and pyridine moieties.

- Ion Chromatography to quantify chloride counterions.

Validate purity (>98%) via reverse-phase HPLC with a dual-wavelength detector (220 nm and 280 nm) and reference standards .

Advanced Research Questions

Q. How can computational modeling be integrated to elucidate the compound’s reaction mechanisms or binding interactions?

- Methodological Answer : Perform ab initio or DFT calculations (e.g., Gaussian or ORCA software) to model transition states in nitro-group reduction or amine protonation. Validate with kinetic isotope effect (KIE) experiments. For binding studies (e.g., enzyme targets), use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict interaction hotspots. Cross-validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. What strategies are effective for resolving contradictions between experimental data and computational predictions?

- Methodological Answer : Implement a feedback loop:

Re-examine computational assumptions (e.g., solvent models, protonation states).

Perform sensitivity analysis on experimental variables (e.g., pH, ionic strength).

Use hybrid QM/MM (quantum mechanics/molecular mechanics) methods to refine energy barriers.

Validate with isotopic labeling (e.g., -pyrrolidine) to trace reaction pathways.

Publish discrepancies as case studies to refine predictive algorithms .

Q. How can statistical methods improve the reproducibility of synthesis or formulation processes involving this compound?

- Methodological Answer : Apply response surface methodology (RSM) to optimize multi-variable systems (e.g., solvent ratios, stoichiometry). Use ANOVA to identify significant factors (p < 0.05) and generate contour plots for ideal conditions. For batch-to-batch variability, implement control charts (e.g., Shewhart charts) with acceptance criteria based on HPLC area-under-curve (AUC) deviations ≤2%. Archive raw data in FAIR-compliant repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.